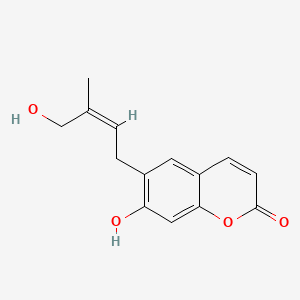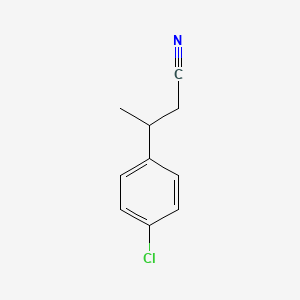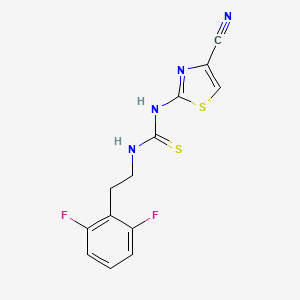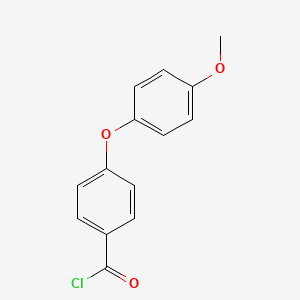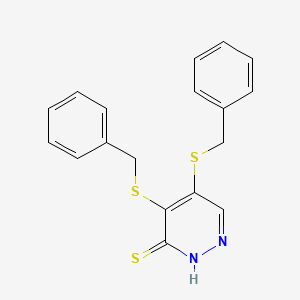![molecular formula C94H182O9 B12677738 [3-[3,3-di(docosanoyloxy)propoxy]-1-docosanoyloxypropyl] docosanoate CAS No. 93980-64-4](/img/structure/B12677738.png)
[3-[3,3-di(docosanoyloxy)propoxy]-1-docosanoyloxypropyl] docosanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-[3,3-di(docosanoyloxy)propoxy]-1-docosanoyloxypropyl] docosanoate is a complex ester compound It is characterized by its long-chain fatty acid esters, which are derived from docosanoic acid (behenic acid)
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-[3,3-di(docosanoyloxy)propoxy]-1-docosanoyloxypropyl] docosanoate typically involves esterification reactions. The primary synthetic route includes the reaction of docosanoic acid with glycerol derivatives under acidic or basic conditions. The reaction is often catalyzed by strong acids like sulfuric acid or by using catalysts such as p-toluenesulfonic acid. The reaction conditions usually involve heating the reactants to temperatures between 100-150°C to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of high-purity reactants and advanced purification techniques, such as distillation and recrystallization, further enhances the quality of the compound.
化学反応の分析
Types of Reactions
[3-[3,3-di(docosanoyloxy)propoxy]-1-docosanoyloxypropyl] docosanoate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) and other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
[3-[3,3-di(docosanoyloxy)propoxy]-1-docosanoyloxypropyl] docosanoate has several applications in scientific research:
Chemistry: It is used as a model compound for studying esterification and transesterification reactions.
Biology: The compound is investigated for its potential role in lipid metabolism and its effects on cell membranes.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its biocompatibility and ability to form stable complexes with various drugs.
Industry: It is used in the formulation of cosmetics and personal care products due to its emollient properties.
作用機序
The mechanism by which [3-[3,3-di(docosanoyloxy)propoxy]-1-docosanoyloxypropyl] docosanoate exerts its effects involves its interaction with lipid membranes. The long-chain fatty acid esters can integrate into lipid bilayers, altering membrane fluidity and permeability. This integration can affect various cellular processes, including signal transduction and membrane transport.
類似化合物との比較
Similar Compounds
Glycerol tristearate: Another ester compound with similar properties but derived from stearic acid.
Glycerol tripalmitate: Similar in structure but derived from palmitic acid.
Uniqueness
[3-[3,3-di(docosanoyloxy)propoxy]-1-docosanoyloxypropyl] docosanoate is unique due to its longer fatty acid chains, which confer distinct physical and chemical properties. These properties include higher melting points and greater hydrophobicity, making it suitable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
93980-64-4 |
|---|---|
分子式 |
C94H182O9 |
分子量 |
1456.4 g/mol |
IUPAC名 |
[3-[3,3-di(docosanoyloxy)propoxy]-1-docosanoyloxypropyl] docosanoate |
InChI |
InChI=1S/C94H182O9/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-69-73-77-81-89(95)100-93(101-90(96)82-78-74-70-66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2)85-87-99-88-86-94(102-91(97)83-79-75-71-67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)103-92(98)84-80-76-72-68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4/h93-94H,5-88H2,1-4H3 |
InChIキー |
MQWMHYRGILQUFJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OC(CCOCCC(OC(=O)CCCCCCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


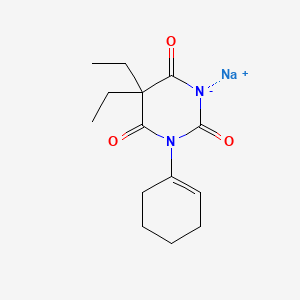
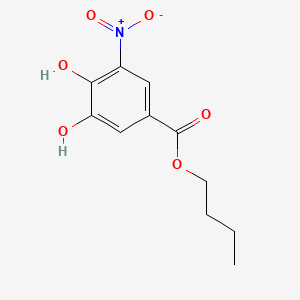
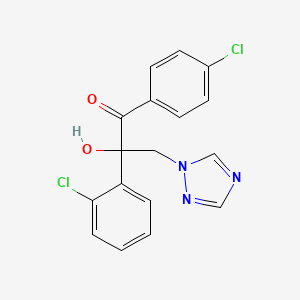
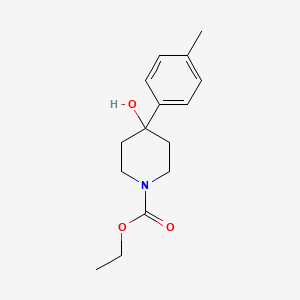

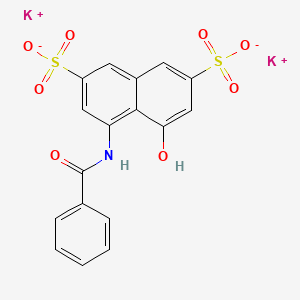
![1-[(4-Chlorophenyl)methyl]-5-ethyl-2-methylpyridinium chloride](/img/structure/B12677717.png)
